![molecular formula C11H16N2O2 B1330841 Benzyl (3-aminopropyl)carbamate CAS No. 46460-73-5](/img/structure/B1330841.png)
Benzyl (3-aminopropyl)carbamate
Overview
Description
Benzyl (3-aminopropyl)carbamate is a carbamate derivative . It has a molecular weight of 208.26 g/mol . The compound is typically stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .
Molecular Structure Analysis
The molecular formula of Benzyl (3-aminopropyl)carbamate is C11H16N2O2 . The InChI code is 1S/C11H16N2O2/c12-7-4-8-13-11(14)15-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,12H2,(H,13,14)
.
Chemical Reactions Analysis
Carbamates, including Benzyl (3-aminopropyl)carbamate, are widely utilized as a peptide bond surrogate in medicinal chemistry . They display very good chemical and proteolytic stabilities . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety .
Physical And Chemical Properties Analysis
Benzyl (3-aminopropyl)carbamate has a molecular weight of 208.26 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 6 . Its exact mass is 208.121177757 g/mol .
Scientific Research Applications
PROTAC Linker Development
Benzyl (3-aminopropyl)carbamate: is utilized in the development of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are a novel class of therapeutic agents that target proteins for degradation. The compound serves as a linker molecule that connects the protein-binding group to the E3 ligase recognition motif, facilitating the ubiquitination and subsequent proteasomal degradation of target proteins.
Material Science Research
In material science, this compound is explored for its potential in creating new polymeric materials . Its ability to interact with various chemical structures can lead to the development of novel materials with unique properties such as enhanced durability, flexibility, or thermal stability.
Chemical Synthesis
Benzyl (3-aminopropyl)carbamate: is a valuable intermediate in organic synthesis . It can be used to introduce the benzyl carbamate protecting group, which is pivotal in the synthesis of complex molecules, particularly in the pharmaceutical industry.
Chromatography
This compound’s unique structure allows it to be used as a stationary phase modifier in chromatography . It can improve the separation of compounds based on their interaction with the modified stationary phase, enhancing the resolution of analytical methods.
Analytical Chemistry
In analytical chemistry, Benzyl (3-aminopropyl)carbamate can be used as a derivatization agent for the analysis of compounds that contain functional groups reactive with amines . This derivatization can increase the volatility or detectability of analytes in various spectroscopic techniques.
Drug Discovery
The compound finds application in drug discovery as a scaffold for the development of new drug candidates . Its structure can be modified to create a variety of derivatives, allowing researchers to explore a wide range of biological activities and pharmacological properties.
Aggregation-Induced Emission (AIE) Research
Benzyl (3-aminopropyl)carbamate: is investigated for its role in AIE, a phenomenon where non-emissive molecules in solution form emit light upon aggregation . This property is significant for the development of new optical materials and sensors.
Bioconjugation Techniques
Lastly, it is used in bioconjugation techniques to attach biomolecules to various surfaces or carriers . The amine group in the compound can react with carboxyl groups on biomolecules or surfaces, forming stable amide bonds, which is essential for creating targeted drug delivery systems or diagnostic tools.
Safety and Hazards
Future Directions
Benzyl (3-aminopropyl)carbamate belongs to the family of β-alanine analogs. There is an increasing use of carbamates in medicinal chemistry, and many derivatives are specifically designed to make drug-target interactions through their carbamate moiety . This suggests potential future directions in drug design and discovery .
Mechanism of Action
Target of Action
Benzyl (3-aminopropyl)carbamate is a type of carbamate compound . Carbamates are often used as protecting groups for amines, which are essential for the synthesis of peptides . .
Mode of Action
As a carbamate, Benzyl (3-aminopropyl)carbamate likely interacts with its targets by forming a covalent bond, thereby protecting the amine group during peptide synthesis . The carbamate group can be removed under relatively mild conditions, allowing the amine to participate in subsequent reactions .
Biochemical Pathways
Given its role as a protecting group for amines, it likely plays a crucial role in peptide synthesis pathways .
Result of Action
The primary result of the action of Benzyl (3-aminopropyl)carbamate is the protection of amines during peptide synthesis . This protection allows for the successful synthesis of peptides without unwanted side reactions involving the amine group.
properties
IUPAC Name |
benzyl N-(3-aminopropyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c12-7-4-8-13-11(14)15-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWABCYGGVHAHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70329134 | |
Record name | Benzyl (3-aminopropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70329134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (3-aminopropyl)carbamate | |
CAS RN |
46460-73-5 | |
Record name | Benzyl (3-aminopropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70329134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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